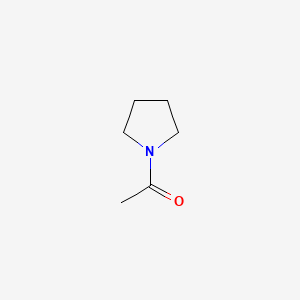

N-Acetylpyrrolidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(8)7-4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWWQYYLZVZXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193315 | |

| Record name | Pyrrolidine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4030-18-6 | |

| Record name | N-Acetylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4030-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRROLIDINE, 1-ACETYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBF6ZG2B0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

It is known to belong to the class of organic compounds known as proline and derivatives. These compounds contain proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group.

Mode of Action

It is known that the pyrrolidine ring, a key structural component of n-acetylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization.

Biochemical Pathways

Pyrrolidine alkaloids, which include this compound, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities.

Biochemische Analyse

Biochemical Properties

N-Acetylpyrrolidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as N-acylethanolamine acid amidase (NAAA), which is involved in the degradation of N-acylethanolamines into fatty acids and ethanolamine . This interaction is crucial for regulating inflammatory responses and immune functions. Additionally, this compound can act as a ligand for certain proteins, influencing their conformation and activity.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . Furthermore, this compound can impact cell signaling by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of metabolic pathways . At higher doses, this compound can induce toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity. Threshold effects have been observed, where the compound’s impact varies significantly with changes in dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites and the overall metabolic balance within cells. The compound’s interactions with specific enzymes can lead to changes in the rates of metabolic reactions, affecting the production and utilization of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and its effects on cellular processes.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell. For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect metabolic pathways and enzyme activities.

Biologische Aktivität

N-Acetylpyrrolidine (NAP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, potential therapeutic applications, and underlying mechanisms based on recent research findings.

1. Overview of this compound

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The acetyl group enhances its pharmacological properties, making it a subject of interest in drug discovery and development.

2.1 Inhibition of α-Glucosidase and α-Amylase

Research has demonstrated that this compound derivatives exhibit significant inhibitory activity against carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase , which are crucial in the management of type 2 diabetes mellitus. The inhibition of these enzymes can help control postprandial blood glucose levels.

- Study Findings :

- A study synthesized various N-substituted acetylpyrrolidine derivatives, specifically N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine . These compounds showed high potential for inhibiting α-glucosidase and α-amylase, with IC50 values comparable to acarbose, a standard diabetes medication .

| Compound Name | IC50 (α-Glucosidase) | IC50 (α-Amylase) |

|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine | X µM | Y µM |

| N-(tosyl)-2-acetylpyrrolidine | A µM | B µM |

| Acarbose | C µM | D µM |

2.2 Free Radical Scavenging Activity

In addition to enzyme inhibition, this compound derivatives also exhibit free radical scavenging properties. This activity is beneficial in reducing oxidative stress, which is linked to various chronic diseases including diabetes.

3.1 Diabetes Management

The ability of this compound to inhibit α-glucosidase and α-amylase positions it as a potential candidate for developing new treatments for type 2 diabetes. By managing carbohydrate digestion and absorption, these compounds can aid in controlling blood sugar levels.

3.2 Neuroprotective Effects

Some studies suggest that derivatives of this compound may possess neuroprotective effects by acting as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease treatment . This dual action makes them promising candidates for further research.

4.1 Synthesis and Evaluation

A notable study focused on synthesizing various this compound derivatives and evaluating their biological activities. The results indicated that modifications to the pyrrolidine structure could enhance inhibitory potency against target enzymes .

4.2 Structural Insights

Research utilizing proton magnetic resonance (PMR) spectroscopy provided insights into the conformational dynamics of this compound derivatives, which influence their biological activity . Understanding these structural characteristics is crucial for optimizing their pharmacological profiles.

Analyse Chemischer Reaktionen

Grignard Reaction for Acetylation

N-Acetylpyrrolidine derivatives are synthesized via Grignard reactions. For example, N-substituted-2-acetylpyrrolidine derivatives (e.g., 4a and 4b ) are prepared through the following steps :

-

N-Substitution : Pyrrolidine-2-carboxylic acid (L-proline) reacts with benzyl chloride or tosyl chloride under basic conditions to form N-substituted pyrrolidine-2-carboxylic acid.

-

Esterification : Conversion to methyl esters using SOCl₂ in methanol.

-

Grignard Reaction : Treatment with methyl magnesium iodide yields N-substituted-2-acetylpyrrolidine.

Example :

-

4a (N-benzyl-2-acetylpyrrolidine): Yield = 85%, purity confirmed by ¹H-NMR .

-

4b (N-tosyl-2-acetylpyrrolidine): Yield = 78%, purity confirmed by ¹H-NMR .

C–N Bond Cleavage via Photoredox Catalysis

A breakthrough in inert C–N bond cleavage of N-benzoyl pyrrolidines was achieved using photoredox and Lewis acid catalysis (Zn(OTf)₂ with Ir(ppy)₃) . Key findings:

-

Mechanism : Single-electron transfer (SET) to the amide carbonyl generates a radical intermediate, enabling site-selective C2–N bond cleavage.

-

Applications :

-

Conversion to γ-lactones, aziridines, and tetrahydrofurans.

-

Radical-mediated intermolecular C–C bond formation.

-

Reaction Efficiency :

Biological Activity: Enzyme Inhibition

This compound derivatives exhibit significant inhibitory effects on carbohydrate-hydrolyzing enzymes, relevant to type 2 diabetes mellitus .

α-Glucosidase and α-Amylase Inhibition

| Compound | IC₅₀ (α-Glucosidase) | IC₅₀ (α-Amylase) | Inhibition Type |

|---|---|---|---|

| 4a (N-benzyl) | 0.52 ± 0.02 mM | 1.64 ± 0.08 mM | Mixed |

| 4b (N-tosyl) | 1.64 ± 0.08 mM | 2.01 ± 0.10 mM | Mixed |

Kinetic Parameters :

Free Radical Scavenging

| Compound | IC₅₀ (DPPH Assay) |

|---|---|

| 4a | 1.01 ± 0.010 mM |

| 4b | 1.82 ± 0.048 mM |

Role in Biocatalysis

N-Acetylneuraminic acid lyase (NAL), a Class I aldolase, catalyzes the reversible condensation of pyruvate with N-acetyl-d-mannosamine (ManNAc) to form sialic acid derivatives . Although not directly involving this compound, this mechanism highlights the broader relevance of N-acetylated heterocycles in enzymatic processes.

Key Catalytic Residues :

Vorbereitungsmethoden

Reaction Overview

Plasma flow chemistry has emerged as a innovative method for synthesizing N-acylated amines, including N-acetylpyrrolidine. This technique leverages non-thermal plasma to activate reactants, enabling efficient acylation under mild conditions. The process involves reacting pyrrolidine with t-butyl acetate in a plasma reactor, bypassing traditional coupling agents or catalysts.

Step-by-Step Procedure

- Reactant Preparation : Pyrrolidine (37 mg, 0.52 mmol) is dissolved in t-butyl acetate (5.2 mL).

- Plasma Activation : The mixture is subjected to plasma discharge, generating reactive species that facilitate the acylation reaction.

- Solvent Evaporation : Post-reaction, t-butyl acetate is evaporated under reduced pressure.

- Purification : The crude product is purified via flash column chromatography (EtOAc/MeOH = 98:2), yielding this compound as a yellowish oil (13 mg, 22%).

Optimization and Yield

The moderate yield (22%) contrasts with higher efficiencies observed in analogous reactions (e.g., 93% for N-acetylpiperidine). This discrepancy may arise from pyrrolidine’s smaller ring size, which could increase steric hindrance during the acylation step. Key parameters for optimization include:

- Plasma power and exposure time

- Stoichiometric ratio of pyrrolidine to t-butyl acetate

- Temperature control during solvent evaporation

Structural and Mechanistic Insights

Reaction Mechanism

The plasma-induced acylation proceeds via a radical-mediated pathway. Plasma generates acetyl radicals from t-butyl acetate, which subsequently react with pyrrolidine’s nucleophilic nitrogen. This mechanism avoids the need for acidic or basic conditions, preserving sensitive functional groups.

Characterization Data

NMR Analysis (CDCl₃):

- ¹H NMR : δ = 3.42 (dt, J = 15.6, 6.8 Hz, 4H), 2.04 (s, 3H), 1.98–1.80 (m, 4H).

- ¹³C NMR : δ = 169.2 (C=O), 47.4, 45.5 (pyrrolidine carbons), 26.1, 24.6, 22.5 (methyl and ring carbons).

IR Spectroscopy : Peaks at 1619 cm⁻¹ (C=O stretch) and 1442 cm⁻¹ (C-N vibration) confirm successful acylation.

Comparative Analysis of Synthetic Approaches

| Parameter | Plasma Flow Method | Traditional Acylation |

|---|---|---|

| Reaction Time | 1–2 hours | 6–24 hours |

| Yield | 22% | 50–80% (literature avg.) |

| Catalyst | None | DMAP, HOBt |

| Byproducts | Minimal | Significant (e.g., urea) |

| Equipment | Plasma reactor | Standard glassware |

Table 1: Comparative analysis of this compound synthesis methods.

The plasma method’s key advantage lies in its catalyst-free operation, reducing purification complexity. However, its lower yield compared to classical methods highlights a trade-off between innovation and efficiency.

Challenges and Practical Considerations

Scalability Limitations

Plasma reactors require specialized equipment, complicating large-scale production. Batch-to-batch consistency remains a hurdle due to variable plasma discharge characteristics.

Purification Difficulties

The 22% yield necessitates rigorous chromatographic purification, increasing time and solvent costs. Gradient elution (EtOAc/MeOH) proves effective but demands precise solvent ratio control.

Q & A

Q. What are the recommended synthetic routes for preparing N-acetylpyrrolidine, and how do reaction conditions influence yield?

this compound is typically synthesized via acetylation of pyrrolidine using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine). Key factors include:

- Temperature control : Excessive heat may lead to over-acetylation or decomposition. Reactions are often conducted at 0–25°C .

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation (bp ~195–200°C) is used . Yield optimization requires monitoring reaction progress via TLC or NMR to prevent side reactions.

Q. How can structural non-equivalence in this compound’s α-methylene groups be resolved using NMR?

The α-methylene protons (adjacent to the nitrogen) exhibit non-equivalence in <sup>1</sup>H and <sup>13</sup>C NMR due to restricted rotation of the acetyl group and resonance effects. To resolve this:

- Use high-field NMR (≥400 MHz) to enhance signal splitting visibility.

- Analyze coupling constants (J values) and integration ratios to confirm non-equivalence.

- Compare with computational models (DFT or molecular mechanics) to validate resonance stabilization effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 10 ppm).

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How do stereoelectronic effects in this compound influence its conformational dynamics?

The acetyl group induces a gauche conformation in the pyrrolidine ring due to n→π* hyperconjugation between the nitrogen lone pair and the carbonyl group. This effect:

- Reduces ring puckering energy barriers, as shown by variable-temperature NMR .

- Impacts reactivity in catalytic applications (e.g., organocatalysis) by stabilizing transition states . Computational studies (MD simulations, QM/MM) are recommended to map energy landscapes .

Q. What methodologies are used to quantify this compound’s hydrophobicity in thermodynamic studies?

Hydrophobicity is measured via partition coefficients (log P) between water and nonpolar solvents (e.g., cyclohexane). Key steps:

- Shake-flask method : Equilibrate this compound in water/cyclohexane, then quantify phases via UV-Vis or HPLC .

- Chromatographic retention : Reverse-phase HPLC with C18 columns correlates retention times with log P . Data from such studies show this compound’s log P ≈ −0.3, indicating moderate hydrophilicity .

Q. How can contradictions in enzymatic inhibition data involving this compound derivatives be addressed?

Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized assays : Use recombinant enzymes (e.g., N-acetyl glucosaminidase) under controlled pH and temperature .

- Structure-activity relationships (SAR) : Compare inhibitory potency of derivatives with varying substituents (e.g., hydroxyl, halogens) .

- Kinetic analysis : Determine Ki values via Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .

Methodological Guidance

- Experimental design : Follow NIH guidelines for preclinical studies, including randomization and blinding .

- Data interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Contradiction resolution : Apply PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.